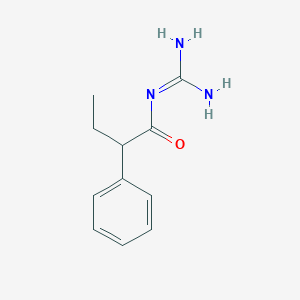

2-Phenyl-2-ethyl-acetyl-guanidine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H15N3O |

|---|---|

Peso molecular |

205.26 g/mol |

Nombre IUPAC |

N-(diaminomethylidene)-2-phenylbutanamide |

InChI |

InChI=1S/C11H15N3O/c1-2-9(10(15)14-11(12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H4,12,13,14,15) |

Clave InChI |

HPQVZMISSWAALF-UHFFFAOYSA-N |

SMILES canónico |

CCC(C1=CC=CC=C1)C(=O)N=C(N)N |

Origen del producto |

United States |

Synthetic Methodologies for 2 Phenyl 2 Ethyl Acetyl Guanidine

Established Synthetic Routes and Reaction Mechanisms

Traditional methods for the synthesis of N-acylguanidines, which can be logically extended to produce 2-Phenyl-2-ethyl-acetyl-guanidine, are well-documented in chemical literature. These methods offer reliable pathways to the target molecule, each with distinct advantages and mechanistic features.

A straightforward approach to this compound involves the direct acylation of guanidine (B92328) or its derivatives with a reactive form of 2-phenyl-2-ethylacetic acid, such as an acyl chloride or an ester.

The reaction between guanidine and an acylating agent like 2-phenyl-2-ethyl-acetyl chloride would proceed through a nucleophilic acyl substitution mechanism. The highly nucleophilic guanidine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the desired N-acylguanidine. The use of a non-nucleophilic base is often required to neutralize the HCl byproduct.

Alternatively, the reaction can be performed using an ester of 2-phenyl-2-ethylacetic acid, such as the methyl or ethyl ester. This method, often referred to as aminolysis, typically requires more forcing conditions, such as heating, and may be catalyzed by a base or an acid. A patent from 1945 describes the general preparation of acyl guanidines by reacting guanidine with various esters in an anhydrous alcohol or dioxane solution, with yields ranging from 40% to 80%. google.com

Table 1: Examples of Direct Acylation for N-Acylguanidine Synthesis

| Acylating Agent | Guanidine Derivative | Product | Reference |

| Ethyl Phenylacetate | Guanidine | Phenylacetyl guanidine | google.com |

| Ethyl Benzoate | Guanidine | Benzoyl guanidine | google.com |

| Methyl Laurate | Guanidine | Lauryl guanidine | google.com |

Condensation reactions provide another robust route to this compound. This approach typically involves the coupling of 2-phenyl-2-ethylacetic acid with guanidine, facilitated by a dehydrating agent or a coupling reagent.

Commonly used coupling agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic guanidine to form the final product. The choice of solvent and reaction conditions can influence the yield and purity of the resulting N-acylguanidine.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules like this compound. While specific MCRs for this exact compound are not explicitly detailed in the literature, analogous reactions suggest plausible routes.

For instance, a one-pot reaction could potentially involve 2-phenyl-2-ethylacetonitrile, an alcohol, a source of ammonia (B1221849), and a cyanating agent to generate the guanidine moiety in situ, which then reacts with the activated acetyl precursor. The Strecker reaction, a classic MCR, is used to synthesize amino acids and could be adapted for the synthesis of precursors to the target molecule. nih.gov The Bucherer-Bergs reaction is another MCR that yields hydantoins, which are structurally related to guanidine-containing heterocycles. nih.gov

Novel Approaches and Optimized Synthetic Strategies

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing greener and more efficient methods for the synthesis of guanidine-containing compounds.

Green chemistry principles are increasingly being applied to the synthesis of pharmacologically relevant molecules. For the preparation of this compound, this could involve the use of environmentally benign solvents, such as water or ionic liquids, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. mdpi.comnih.govresearchgate.net The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance the selectivity of reactions. mdpi.comnih.govresearchgate.net For instance, the synthesis of anilines and phenols from aryl halides has been efficiently achieved using microwave heating in aqueous ammonia or lithium hydroxide (B78521) solutions, respectively, without the need for transition metals or organic solvents. nih.gov Similarly, ultrasound-assisted synthesis has been shown to be effective in promoting various organic reactions, including the synthesis of N-heterocycles. nih.gov The application of these technologies to the acylation of guanidine with a 2-phenyl-2-ethyl-acetyl precursor could offer a more sustainable route to the target compound.

Table 2: Green Chemistry Approaches in Amine and Phenol Synthesis

| Substrate | Reagent | Conditions | Product | Reference |

| 1-bromo-4-nitrobenzene | 30% NH4OH | Microwave, 130°C, 10 min | 4-nitroaniline | nih.gov |

| 1-chloro-4-nitrobenzene | 30% LiOH | Microwave, 130°C, 20 min | 4-nitrophenol | nih.gov |

This table illustrates the application of green chemistry principles to related transformations, suggesting potential avenues for the synthesis of this compound.

The use of catalysts can significantly enhance the efficiency and selectivity of synthetic reactions. In the context of this compound synthesis, catalytic methods could be employed in both the formation of the acylguanidine linkage and in the synthesis of the precursors.

For the guanylation step, various catalysts have been developed. For example, the synthesis of arylpyridin-2-yl guanidine derivatives has been achieved using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct the aryl-pyridine bond, followed by a guanylation step. mdpi.com While this is not a direct catalytic acylation of guanidine, it demonstrates the use of catalysis in building complex guanidine-containing molecules. The development of a direct catalytic method for the acylation of guanidine with 2-phenyl-2-ethylacetic acid or its derivatives would represent a significant advancement in the synthesis of this compound.

Solid-Phase Synthesis Techniques for N-Acylguanidines

Solid-phase synthesis offers a powerful platform for the generation of N-acylguanidine libraries due to the ease of purification and the potential for automation. In a typical solid-phase approach, a component of the final molecule is attached to a solid support, allowing for sequential reactions and the removal of excess reagents and by-products by simple washing steps.

One common strategy involves the use of a resin-bound amine. For instance, a Rink amide resin can serve as the amine component in the synthesis of disubstituted guanidines. researchgate.net While this specific example leads to disubstituted products, the principles can be adapted for the synthesis of monosubstituted N-acylguanidines like this compound.

A general workflow for the solid-phase synthesis of an N-acylguanidine might involve the following steps:

Attachment to Resin: An appropriate building block, such as an amino acid, is anchored to a solid support (e.g., Wang resin, Rink amide resin).

Guanidinylation: The resin-bound amine is then reacted with a guanylating agent. Several reagents can be employed for this purpose, including N,N'-di-Boc-N''-triflylguanidine or other activated guanidine derivatives.

Acylation: The guanidinylated resin is subsequently acylated with 2-phenyl-2-ethyl-acetyl chloride or an activated form of 2-phenylbutanoic acid.

Cleavage: The final product is cleaved from the solid support using an appropriate cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).

| Step | Reagent/Condition | Purpose |

| 1. Resin Loading | Amino Acid, Coupling Agent (e.g., DIC/HOBt) | Attachment of the amine component to the solid support. |

| 2. Guanidinylation | Guanylating Agent (e.g., N,N'-di-Boc-N''-triflylguanidine) | Introduction of the guanidine moiety. |

| 3. Acylation | 2-Phenyl-2-ethyl-acetyl chloride, Base (e.g., DIEA) | Acylation of the guanidine nitrogen. |

| 4. Cleavage | Trifluoroacetic Acid (TFA) based cocktail | Release of the final product from the resin. |

Stereoselective and Regioselective Synthesis of this compound and its Analogues

The synthesis of this compound presents challenges in both stereoselectivity and regioselectivity. The 2-phenylbutanoic acid moiety contains a chiral center, and controlling its stereochemistry is essential for producing enantiomerically pure final products. Furthermore, the guanidine group has multiple nucleophilic nitrogen atoms, leading to potential regioselectivity issues during the acylation step.

Stereoselective Synthesis:

The stereochemistry of the final compound is primarily determined by the stereochemistry of the starting material, 2-phenylbutanoic acid. The asymmetric synthesis of 2-phenylbutanoic acid and its derivatives has been a subject of considerable research. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of alkylation reactions. For instance, Evans' chiral auxiliaries have been successfully employed in the stereoselective synthesis of various carboxylic acids.

Another strategy is the enzymatic resolution of racemic 2-phenylbutanoic acid or its precursors. Lipases are commonly used enzymes for the kinetic resolution of racemic esters, providing access to one enantiomer in high enantiomeric excess.

Regioselective Synthesis:

The acylation of guanidine can occur on any of its three nitrogen atoms. To achieve regioselective acylation to form the desired N-acylguanidine, protecting group strategies are often employed. By selectively protecting two of the three nitrogen atoms of the guanidine, the acylation can be directed to the remaining free nitrogen.

Alternatively, the reactivity of the different nitrogen atoms in guanidine can be influenced by the reaction conditions. The use of specific solvents and bases can favor acylation at a particular nitrogen atom. However, achieving high regioselectivity without the use of protecting groups can be challenging.

Purification and Isolation Techniques for Synthetic this compound

The purification of this compound from the reaction mixture is crucial to obtain a compound of high purity for subsequent applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Chromatographic Methods:

Flash Column Chromatography: This is a widely used technique for the purification of organic compounds. A silica (B1680970) gel stationary phase is commonly used, and the mobile phase is a mixture of solvents of varying polarity. The selection of the eluent system is critical to achieve good separation of the desired product from by-products and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, preparative HPLC is the method of choice. Reversed-phase HPLC, using a C18 column and a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727) with an additive like TFA, is often effective for purifying polar compounds like N-acylguanidines.

Non-Chromatographic Methods:

Recrystallization: If the synthesized compound is a solid, recrystallization can be a very effective method for purification. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.

Acid-Base Extraction: The basic nature of the guanidine group allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the guanidine, which then partitions into the aqueous phase. The aqueous phase can then be basified and the product extracted back into an organic solvent.

The purity of the isolated this compound is typically assessed by analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

| Purification Technique | Principle | Typical Application |

| Flash Column Chromatography | Differential adsorption of components onto a solid phase. | Large-scale purification of the crude product. |

| Preparative HPLC | High-resolution separation based on partitioning between a stationary and mobile phase. | Final purification to obtain high-purity samples. |

| Recrystallization | Difference in solubility of the compound and impurities. | Purification of solid products. |

| Acid-Base Extraction | Exploits the basicity of the guanidine functional group. | Removal of non-basic impurities. |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Phenyl 2 Ethyl Acetyl Guanidine

High-Resolution Spectroscopic Techniques

The elucidation of the molecular architecture of 2-Phenyl-2-ethyl-acetyl-guanidine, a compound featuring a chiral quaternary center, a phenyl ring, an ethyl group, and an acetyl-guanidine moiety, necessitates the use of advanced spectroscopic methodologies. These techniques provide complementary information that, when pieced together, reveals the compound's connectivity, stereochemistry, and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all protons and carbons in this compound can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the phenyl, ethyl, and acetyl groups, as well as the exchangeable protons of the guanidine (B92328) and acetyl-guanidine functionalities. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.5 ppm. The methylene (B1212753) protons of the ethyl group, being adjacent to the chiral quaternary carbon, are diastereotopic and would likely appear as a complex multiplet. The methyl protons of the ethyl group would resonate further upfield as a triplet. The singlet for the acetyl methyl group would be expected in the range of δ 2.0-2.5 ppm. The N-H protons of the guanidine and acetyl moieties would present as broad signals, the chemical shifts of which are highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbonyl carbon of the acetyl group and the guanidinyl carbon are expected at the most downfield shifts. The aromatic carbons of the phenyl ring would appear in the δ 125-140 ppm region, with the quaternary carbon to which the phenyl group is attached showing a distinct chemical shift. The quaternary chiral carbon would also be observable, though its signal may be of lower intensity. The carbons of the ethyl group and the acetyl methyl group would resonate in the upfield aliphatic region.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| Ethyl-CH₂ | ~1.8 - 2.2 | Multiplet |

| Ethyl-CH₃ | ~0.8 - 1.2 | Triplet |

| Acetyl-CH₃ | ~2.0 - 2.5 | Singlet |

| Guanidine-NH | Variable | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Acetyl) | ~170 - 180 |

| C (Guanidine) | ~155 - 165 |

| C (Quaternary) | ~50 - 60 |

| Phenyl-C (ipso) | ~140 - 145 |

| Phenyl-C | ~125 - 130 |

| Ethyl-CH₂ | ~25 - 35 |

| Ethyl-CH₃ | ~8 - 12 |

| Acetyl-CH₃ | ~20 - 30 |

To definitively establish the connectivity of the atoms within this compound, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling relationships between adjacent protons. Key correlations would be observed between the methylene and methyl protons of the ethyl group. Correlations between the aromatic protons would also help in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the confirmation of its molecular formula, C₁₁H₁₅N₃O. nih.gov

The fragmentation pattern observed in the mass spectrum (e.g., using Electron Ionization, EI, or Electrospray Ionization, ESI) would offer further structural insights. Key fragmentation pathways would likely involve:

Loss of the ethyl group: leading to a significant fragment ion.

Loss of the acetyl group: another prominent fragmentation pathway.

Cleavage of the guanidine group: resulting in characteristic fragment ions.

Formation of a tropylium (B1234903) ion (m/z 91): a common fragmentation for compounds containing a benzyl (B1604629) group.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z |

| [M - C₂H₅]⁺ | [M - 29]⁺ |

| [M - CH₃CO]⁺ | [M - 43]⁺ |

| [C₆H₅C(C₂H₅)]⁺ | 105 |

| [C₇H₇]⁺ (Tropylium) | 91 |

| [C(NH)NH₂]⁺ | 43 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the acetyl group. The N-H stretching vibrations of the guanidine group would appear as broad bands in the 3200-3500 cm⁻¹ region. The C=N stretching of the guanidine moiety would likely be observed around 1600-1650 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the phenyl ring would be expected to give rise to strong Raman signals. The C=N and C=O stretching vibrations would also be Raman active.

Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Guanidine) | Stretching | 3200 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Acetyl) | Stretching | 1650 - 1700 |

| C=N (Guanidine) | Stretching | 1600 - 1650 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Analogues

Since this compound possesses a chiral quaternary carbon, it can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute stereochemistry of a resolved sample.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The aromatic chromophore (phenyl group) and the carbonyl chromophore (acetyl group) in the chiral environment of the molecule would be expected to give rise to characteristic CD signals (Cotton effects). The sign and magnitude of these Cotton effects could be correlated with the absolute configuration at the chiral center, often through comparison with theoretical calculations or empirical rules.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve would also be characteristic of the specific enantiomer and could be used to determine the absolute configuration.

The application of these chiroptical methods would be the final step in the complete structural and stereochemical elucidation of an enantiomerically pure sample of this compound.

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Packing Arrangements

Without experimental crystallographic data, any discussion of the molecular conformation of this compound remains speculative. A crystallographic study would reveal the rotational arrangement of the phenyl and ethyl groups relative to the acetyl-guanidine moiety. It would also elucidate how these molecules arrange themselves in a crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular forces and determines the density and stability of the crystalline solid.

Intermolecular Interactions and Hydrogen Bonding Networks

The guanidine and acetyl groups in this compound are capable of forming strong hydrogen bonds. An X-ray crystal structure would map out the specific network of these hydrogen bonds, which are crucial in dictating the supramolecular assembly of the molecules in the crystal. In addition to hydrogen bonding, other non-covalent interactions, such as van der Waals forces and potential π-π stacking of the phenyl rings, would also be identified, providing a complete picture of the forces holding the crystal lattice together.

Advanced Diffraction Techniques (e.g., Electron Diffraction for Nanocrystalline Forms)

For materials that are difficult to crystallize to a size suitable for conventional X-ray diffraction, advanced techniques like electron diffraction can be employed. This is particularly useful for analyzing nanocrystalline powders. There is currently no evidence in the scientific literature to suggest that electron diffraction has been used to study the structure of this compound. Such a study would be a valuable alternative if single-crystal growth proves to be challenging.

Computational Chemistry and Theoretical Investigations of 2 Phenyl 2 Ethyl Acetyl Guanidine

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. scirp.org Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the much simpler electron density. It is known for providing a good balance between accuracy and computational cost. scirp.org

For a molecule like 2-Phenyl-2-ethyl-acetyl-guanidine, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. The result is a precise prediction of bond lengths, bond angles, and dihedral angles. Studies on other guanidine (B92328) derivatives have successfully used DFT methods, such as B3LYP, to calculate optimized geometries. asianpubs.orgresearchgate.net

Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties. These include the distribution of electron density, which reveals how electrons are shared between atoms, and the molecular electrostatic potential (MEP), which identifies the positive and negative regions of the molecule. Such information is crucial for understanding how the molecule might interact with other molecules or biological targets. For instance, studies on diphenylguanidine have used DFT to reveal how protonation affects the localization of electron density. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without using any experimental data. These methods are generally more computationally demanding than DFT but can provide highly accurate predictions of energy and molecular properties. chemrxiv.org

Applying ab initio methods, such as Møller–Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, to this compound would allow for a very precise calculation of its total energy. chemrxiv.org This high-accuracy energy is a benchmark for assessing the stability of the molecule. Furthermore, these methods can be used to predict other properties with high confidence, such as dipole moments and polarizability, which describe how the molecule's charge distribution responds to an external electric field. Theoretical studies on similar structures, like N-phenylacetamide derivatives, have utilized ab initio calculations to extract physical variables that are key to understanding reaction rates. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. wikipedia.orgnih.gov

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. asianpubs.org In contrast, a large gap indicates high kinetic stability. nih.gov The spatial distribution of the HOMO and LUMO across the molecular structure can pinpoint the likely sites for electrophilic and nucleophilic attack, providing fundamental insights into its chemical behavior. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal how a molecule behaves, flexes, and interacts with its environment.

Molecules are not static entities; they are flexible and can adopt various spatial arrangements, known as conformations, due to the rotation around single bonds. This compound, with its ethyl and phenyl groups, possesses significant conformational flexibility.

An MD simulation could be used to perform a conformational analysis of this molecule. nih.gov By simulating the molecule's movements over a period of time, researchers can identify the most stable and frequently occurring conformations. nih.gov This is crucial because the biological activity and physical properties of a molecule are often dependent on its specific three-dimensional shape. For example, studies on flexible molecules with phenyl groups have used MD simulations to understand their internal dynamics and how different conformations influence their properties. aps.orgresearchgate.net The results of such a study would reveal the range of shapes the molecule can adopt and the energy barriers between different conformations.

The behavior of a molecule can change dramatically depending on the solvent it is in. MD simulations are an excellent tool for studying these solvation effects. To investigate this compound, one could place the molecule in a simulation box filled with molecules of a specific solvent (e.g., water, ethanol, or a nonpolar solvent) and observe the interactions.

The simulation would show how solvent molecules arrange themselves around the solute molecule and how hydrogen bonds or other non-covalent interactions are formed. nih.gov This is particularly relevant for the guanidine group, which is capable of forming strong interactions. mdpi.com Understanding how a molecule behaves in different environments is critical for predicting its solubility, stability, and how it might interact with biological membranes or receptor sites. acs.orgresearchgate.net

Prediction of Physicochemical Properties (Theoretical)

Theoretical predictions of physicochemical properties are essential for understanding the behavior of a molecule in various chemical and biological environments. For this compound, these predictions offer a foundational understanding of its acidity, basicity, and the distribution of its different forms at equilibrium.

Acidity/Basicity (pKa) Predictions and Protonation States

The guanidine group is one of the strongest organic bases in aqueous solutions, a characteristic attributed to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. mdpi.com The basicity of guanidine derivatives, however, can be significantly influenced by the electronic effects of their substituents. In this compound, the presence of an electron-withdrawing acetyl group is expected to decrease the basicity of the guanidine moiety compared to unsubstituted guanidine. Conversely, the phenyl and ethyl groups have a less pronounced electronic influence.

Computational methods, such as those based on density functional theory (DFT), can provide accurate predictions of pKa values. nih.gov These methods often involve calculating the gas-phase energies of the neutral and protonated forms of the molecule and then applying a solvation model to account for the effects of the solvent. For guanidine-containing compounds, specific computational protocols have been developed to achieve high accuracy in pKa prediction. nih.gov

The protonation state of this compound is dependent on the pH of the surrounding medium. In acidic solutions, the guanidine group will be protonated, forming a stable guanidinium cation. As the pH increases, deprotonation will occur, yielding the neutral molecule. The pKa value represents the pH at which the concentrations of the protonated and neutral forms are equal.

Table 1: Predicted pKa and Protonation States of this compound

| Property | Predicted Value/State | Description |

| pKa | ~10-12 | The predicted pKa is lower than that of unsubstituted guanidine (13.6) due to the electron-withdrawing acetyl group. |

| Protonation State at pH < pKa | Guanidinium Cation | The guanidine group is protonated, carrying a positive charge. |

| Protonation State at pH > pKa | Neutral Molecule | The guanidine group is in its neutral form. |

Tautomerism and Isomeric Equilibria

Tautomerism is a key feature of guanidines, arising from the migration of a proton between the nitrogen atoms of the guanidine group. For this compound, several tautomeric forms are possible, and their relative stabilities are influenced by factors such as intramolecular hydrogen bonding and the electronic properties of the substituents. mdpi.com

The equilibrium between these tautomers can be investigated using computational methods by calculating the relative energies of each form. Studies on similar guanidine derivatives have shown that the position of the double bond within the guanidine core can shift, leading to different isomers. rsc.orgresearchgate.net The presence of the acetyl group introduces further possibilities for tautomerism, such as keto-enol tautomerism, although the guanidine tautomers are generally more significant.

The relative stability of the tautomers will determine the predominant form of the molecule under given conditions. This has important implications for its chemical reactivity and biological activity, as different tautomers may exhibit different binding affinities for receptors or enzymes.

Table 2: Possible Tautomers of this compound

| Tautomer | Description | Predicted Relative Stability |

| Imino Tautomer A | The double bond is between the central carbon and the acetyl-substituted nitrogen. | Potentially less stable due to the electron-withdrawing nature of the acetyl group. |

| Imino Tautomer B | The double bond is between the central carbon and one of the unsubstituted nitrogens. | Likely to be a more stable tautomer. |

| Amino Tautomer | The molecule exists in a fully conjugated form with delocalized pi-electrons. | May contribute to the overall equilibrium, especially in certain solvents. |

Quantitative Structure-Property Relationship (QSPR) Modeling (Chemical Properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. frontiersin.org For this compound, QSPR models can be developed to predict a range of chemical properties, such as solubility, lipophilicity (logP), and chromatographic retention times.

The development of a QSPR model involves several steps:

Data Collection: A dataset of compounds with known properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, a QSPR model could be used to predict its chemical properties without the need for experimental measurements. This can be particularly useful in the early stages of drug discovery or materials science for screening large numbers of compounds.

Table 3: Potential Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Type | Examples | Relevance to Chemical Properties |

| Constitutional | Molecular Weight, Atom Count | Basic properties related to the size and composition of the molecule. |

| Topological | Connectivity Indices, Shape Indices | Describes the branching and overall shape of the molecule, which can influence intermolecular interactions. |

| Geometrical | Molecular Surface Area, Molecular Volume | Related to the size and shape of the molecule, affecting properties like solubility and boiling point. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Provides insights into the electronic distribution and reactivity of the molecule. |

Chemical Reactivity and Derivatization of 2 Phenyl 2 Ethyl Acetyl Guanidine

Guanidine (B92328) Moiety Reactivity

The guanidine group is a highly basic and nucleophilic functional group, though its reactivity in 2-Phenyl-2-ethyl-acetyl-guanidine is modulated by the presence of the electron-withdrawing acetyl group.

Electrophilic and Nucleophilic Reactions at Guanidine Nitrogen Centers

The nitrogen atoms of the guanidine moiety are nucleophilic, capable of reacting with various electrophiles. However, the central carbon atom of the guanidine group is electron-deficient and can be susceptible to nucleophilic attack, particularly if the resonance stabilization of the guanidine is disrupted. nih.gov

Nucleophilic Reactions : While less common due to resonance stabilization, the central carbon of the guanidine can be a target for nucleophiles. nih.gov This reactivity can be enhanced by activating the guanidine group.

Protonation/Deprotonation Equilibria and Basicity Influences on Reactivity

Guanidines are among the strongest organic bases, a property attributed to the resonance stabilization of the resulting guanidinium (B1211019) cation upon protonation. scripps.edu The acetyl group in an acylguanidine, however, significantly reduces the basicity by 4-5 orders of magnitude compared to the corresponding non-acylated guanidines. acs.orgnih.gov The pKa of N-acetylguanidine is approximately 8.23, indicating it is a moderately strong base. guidechem.com

This protonation equilibrium is crucial as it dictates the nucleophilicity of the guanidine group. In its protonated (guanidinium) form, the lone pairs of the nitrogen atoms are engaged in bonding with a proton, rendering the moiety non-nucleophilic. Therefore, reactions with electrophiles are typically carried out under basic or neutral conditions where a significant portion of the guanidine is in its unprotonated, nucleophilic state. acs.org

Phenyl Ring and Ethyl Side Chain Modifications

The phenyl and ethyl substituents offer further sites for chemical modification.

Electrophilic Aromatic Substitution on the Phenyl Ring

The ethylphenyl group is susceptible to electrophilic aromatic substitution (EAS). The ethyl group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ethyl group. masterorganicchemistry.comwikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho- and Para-nitro derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho- and Para-halo derivatives |

| Sulfonation | Fuming H₂SO₄ | Ortho- and Para-sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho- and Para-alkylated derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Ortho- and Para-acylated derivatives |

Reactions at the Ethyl Aliphatic Chain

The ethyl group attached to the phenyl ring has a reactive benzylic position (the carbon atom directly attached to the aromatic ring). This position is prone to oxidation and halogenation reactions.

Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating can oxidize the ethyl side chain. themasterchemistry.comlibretexts.orglumenlearning.comyoutube.com Regardless of the length of the alkyl chain, this reaction typically cleaves the chain and converts the benzylic carbon into a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglumenlearning.comyoutube.com

Halogenation : Free radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, selectively introduces a halogen atom at the benzylic position. themasterchemistry.comlumenlearning.com This is due to the formation of a resonance-stabilized benzylic radical intermediate. themasterchemistry.comyoutube.com

Acetyl Group Transformations

The acetyl group (-COCH₃) is a common functional group in organic chemistry and can undergo several transformations. study.comwikipedia.orgsolubilityofthings.com

Hydrolysis (Deacetylation) : The acetyl group can be removed by hydrolysis under acidic or basic conditions to yield the corresponding guanidine and acetic acid. This process is the reverse of acetylation. study.comwikipedia.org

Reduction : The carbonyl of the acetyl group can be reduced to a hydroxyl group, forming a secondary alcohol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reactions at the α-Carbon : The methyl group adjacent to the carbonyl (the α-carbon) can be deprotonated by a strong base to form an enolate, which can then react with various electrophiles.

| Transformation | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis (Deacetylation) | H₃O⁺ or OH⁻, heat | Amine (from the guanidine) |

| Reduction | 1. NaBH₄ or LiAlH₄ 2. H₂O | Secondary alcohol |

| Enolate Formation and Alkylation | 1. Strong base (e.g., LDA) 2. R-X (alkyl halide) | Alkylated acetyl group |

Hydrolysis and Esterification Reactions

Hydrolysis: The acylguanidine linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bond.

Under acidic conditions, the guanidine group is protonated, which can facilitate the nucleophilic attack of water on the carbonyl carbon of the acetyl group. This process typically requires heating and strong acidic conditions.

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the resulting guanidine and acetate (B1210297) anions drives the reaction forward. The rate of basic hydrolysis can be influenced by the concentration of the base and the reaction temperature nih.govarkat-usa.orgresearchgate.netnih.gov. The reaction can be generalized as follows:

This compound + H₂O → 2-Phenyl-2-ethyl-guanidine + Acetic Acid

The table below summarizes the expected outcomes of hydrolysis under different conditions.

| Condition | Reagents | Expected Major Products |

| Acidic | HCl (aq), heat | 2-Phenyl-2-ethyl-guanidine hydrochloride, Acetic acid |

| Basic | NaOH (aq), heat | 2-Phenyl-2-ethyl-guanidine, Sodium acetate |

Esterification: While direct esterification of the acetyl group in this compound is not a typical reaction, the carboxylic acid (acetic acid) produced from its hydrolysis can undergo esterification. The classic Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed youtube.commasterorganicchemistry.comchemguide.co.uk.

For instance, if the acetic acid obtained from hydrolysis is reacted with ethanol in the presence of sulfuric acid, ethyl acetate would be formed.

CH₃COOH + CH₃CH₂OH ⇌ CH₃COOCH₂CH₃ + H₂O

Modern esterification methods, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), could also be utilized for this transformation, especially under milder conditions organic-chemistry.org.

Reductions and Oxidations

The reactivity of this compound towards reduction and oxidation is dependent on the specific reagents and conditions employed, as different functional groups within the molecule can be targeted.

Reductions: The carbonyl group of the acetyl moiety is the most likely site for reduction. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce the acetyl group to an ethyl group, yielding N-(2-Phenyl-2-ethyl)ethylguanidine. Milder reducing agents, such as sodium borohydride (NaBH₄), might be less effective for this amide-like reduction.

The phenyl group can also be reduced under more vigorous conditions, such as catalytic hydrogenation at high pressure and temperature using catalysts like rhodium on carbon, to yield a cyclohexyl derivative.

Oxidations: The guanidine group itself can be susceptible to oxidation, although it is generally quite stable. Strong oxidizing agents could potentially lead to the degradation of the molecule. Redox-active guanidines have been developed, suggesting that under specific catalytic conditions, the guanidine moiety can participate in electron transfer reactions researchgate.netdntb.gov.ua. For instance, some guanidine derivatives have been used as catalysts in the oxidation of organic molecules in the presence of dioxygen and a copper catalyst researchgate.netdntb.gov.ua.

The ethyl group could potentially be oxidized at the benzylic position under certain conditions, though this would likely require specific reagents to avoid oxidation of other parts of the molecule. The phenyl group is generally resistant to oxidation except under harsh conditions that would likely decompose the entire molecule.

The following table outlines potential reduction and oxidation reactions.

| Reaction Type | Reagents | Potential Product |

| Reduction | LiAlH₄, then H₂O | N-(2-Phenyl-2-ethyl)ethylguanidine |

| Reduction | H₂, Rh/C, high pressure/temp | 2-Cyclohexyl-2-ethyl-acetyl-guanidine |

| Oxidation | [Specific catalysts, O₂] | Potential for complex redox reactions |

Cyclization and Heterocycle Formation via this compound Precursors

Guanidine and its derivatives are valuable building blocks in the synthesis of various nitrogen-containing heterocycles nih.govnih.govresearchgate.netrsc.orgmdpi.com. While this compound itself is an acylated guanidine, it can be hydrolyzed to 2-Phenyl-2-ethyl-guanidine, which can then serve as a precursor for cyclization reactions. The free guanidine moiety in this precursor is a key functional group for the construction of heterocyclic rings.

One of the most well-known reactions involving guanidines is the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and a urea (B33335) or guanidine derivative to form dihydropyrimidinones or related heterocycles nih.govnih.gov. Using 2-Phenyl-2-ethyl-guanidine in a Biginelli-type reaction could lead to the formation of pyrimidine (B1678525) derivatives with the 2-phenyl-2-ethyl-guanidinyl moiety incorporated into the heterocyclic ring.

For example, the reaction of 2-Phenyl-2-ethyl-guanidine with an aldehyde (e.g., benzaldehyde) and a β-ketoester (e.g., ethyl acetoacetate) would be expected to yield a dihydropyrimidine derivative.

Furthermore, guanidines can react with α,β-unsaturated ketones and esters to form six-membered heterocyclic rings. They can also react with 1,3-dicarbonyl compounds to form pyrimidines. The specific outcome of these cyclization reactions would depend on the reaction partners and the conditions employed. The presence of the bulky 2-phenyl-2-ethyl group may influence the regioselectivity and stereoselectivity of these reactions.

The table below provides examples of potential heterocyclic products formed from a 2-Phenyl-2-ethyl-guanidine precursor.

| Reaction Type | Reactants | Potential Heterocyclic Product |

| Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate | Dihydropyrimidine derivative |

| Condensation | 1,3-Diketone (e.g., Acetylacetone) | Pyrimidine derivative |

| Michael Addition/Cyclization | α,β-Unsaturated ester | Substituted pyrimidinone |

Mechanistic Investigations of 2 Phenyl 2 Ethyl Acetyl Guanidine in Chemical Processes

Role as an Organic Base and Catalyst in Synthetic Transformations

Guanidines are recognized as strong organic bases, a property attributed to the exceptional stability of the resulting guanidinium (B1211019) ion upon protonation, which effectively delocalizes the positive charge across three nitrogen atoms. rsc.orgsemanticscholar.org This inherent basicity allows guanidine (B92328) derivatives to function as potent catalysts in a variety of synthetic transformations. They can act as Brønsted bases to deprotonate weakly acidic C-H, O-H, or N-H bonds, thereby generating reactive nucleophiles for subsequent reactions.

In the context of 2-Phenyl-2-ethyl-acetyl-guanidine, the guanidine moiety is the primary source of its basicity and catalytic activity. It can be employed as a nucleophilic catalyst, where the guanidine itself participates directly in the reaction mechanism. rsc.org For instance, in reactions like the Michael addition, aldol-type reactions, or transesterifications, the guanidine can activate substrates by deprotonation or by forming a transient, more reactive intermediate. The specific substituents—the phenyl and ethyl groups at the alpha-position to the carbonyl—would sterically and electronically influence the catalyst's environment, potentially affecting the stereoselectivity and efficiency of the transformation.

| Reaction Type | Role of Guanidine Catalyst | Potential Influence of this compound |

| Michael Addition | Brønsted base to generate enolate nucleophiles. | Steric bulk from phenyl and ethyl groups may influence facial selectivity of the addition. |

| Aldol Reaction | Base-catalyzed enolate formation. | The acyl group could modulate basicity compared to simpler alkyl guanidines. |

| Transesterification | Nucleophilic catalyst or Brønsted base to activate the alcohol. | The compound's structure could offer a unique steric and electronic environment. |

| Epoxide Opening | Base to activate a nucleophile (e.g., thiol, amine) for ring-opening. | The specific substitution may affect catalyst solubility and reaction kinetics. |

Ligand Chemistry and Metal Complexation Studies

The guanidine functional group is an excellent N-donor ligand capable of coordinating with a wide array of transition metals. semanticscholar.org The nitrogen atoms of the guanidine unit in this compound can act as potent ligands for metal centers. The coordination can occur in several modes, primarily through the imine nitrogen and one of the amine nitrogens, forming a stable chelate ring.

The introduction of substituents on the guanidine core can modulate its coordination ability and the resulting properties of the metal complex. semanticscholar.org In this compound, the acyl group introduces an additional potential coordination site (the carbonyl oxygen), allowing for a variety of binding modes. Depending on the metal and reaction conditions, it could coordinate as a bidentate N,N-donor ligand or potentially as a tridentate N,N,O-donor if the carbonyl oxygen participates in binding. This versatility makes such guanidine derivatives valuable for creating diverse metal-ligand frameworks.

| Metal Type | Potential Coordination Mode | Resulting Complex Geometry |

| Late Transition Metals (e.g., Pd, Pt) | Bidentate (N,N') | Square Planar |

| Early Transition Metals (e.g., Ti, Zr) | Bidentate (N,N') or Tridentate (N,N',O) | Octahedral, Trigonal Bipyramidal |

| Lanthanides | Tridentate (N,N',O) | Higher coordination numbers (7, 8, or 9) |

Metal complexes featuring guanidine-type ligands are employed as highly active homogeneous catalysts. semanticscholar.org The strong electron-donating nature of the guanidine ligand can enhance the catalytic activity of the metal center. By forming a complex with this compound, the electronic and steric properties of a transition metal catalyst can be precisely tuned.

These complexes have potential applications in a range of metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. The steric bulk provided by the 2-phenyl-2-ethyl group can create a specific chiral pocket around the metal center, which could be exploited for asymmetric catalysis, influencing the enantioselectivity of a reaction. Furthermore, complexes anchored to solid supports, such as magnetic nanoparticles, have demonstrated high efficiency and reusability in certain catalytic processes. semanticscholar.org

Reaction Pathway Analysis and Transition State Modeling for Guanidine-Mediated Reactions

Computational methods, particularly Density Functional Theory (DFT), are crucial tools for analyzing the mechanisms of guanidine-mediated reactions. researchgate.netnih.gov Such studies help to elucidate reaction pathways, identify key intermediates, and model the structures of transition states. For a reaction catalyzed by this compound, computational analysis would focus on how the guanidinium ion, formed after protonation, interacts with substrates. rsc.org

Transition state modeling can reveal how the catalyst orients the reactants to achieve high levels of stereoselectivity. The guanidinium group is capable of bifunctional activation, simultaneously interacting with both a nucleophile and an electrophile through hydrogen bonding. researchgate.net DFT calculations could predict the most likely reaction pathway by comparing the energy barriers of different potential mechanisms, such as a concerted versus a stepwise pathway, and rationalize the observed product distribution. nih.gov

Polymerization Initiation or Modification via Guanidine Functionality

Guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been identified as effective catalysts for ring-opening polymerizations of cyclic esters like lactide and caprolactone. The mechanism often involves the guanidine acting as a nucleophilic initiator or as a base to activate an initiator, such as an alcohol.

Given its structural similarity, this compound could potentially function in a similar capacity. It could initiate polymerization by attacking the cyclic monomer, or it could deprotonate an alcohol to generate a more potent alkoxide initiator. The acyl group and the alpha-substituents would likely influence the catalyst's activity and the properties of the resulting polymer, such as its molecular weight and polydispersity. The functionality could also be used to modify existing polymers by grafting them onto surfaces or other polymer backbones, leveraging the reactive nature of the guanidine group.

Structure Property Relationship Spr Studies for 2 Phenyl 2 Ethyl Acetyl Guanidine Analogues

Rational Design Principles for Modifying 2-Phenyl-2-ethyl-acetyl-guanidine Structure

The rational design of analogues of this compound is guided by established principles of physical organic chemistry. The core structure of the molecule presents three key areas for modification: the phenyl ring, the ethyl group, and the acetyl-guanidine moiety. Each of these can be systematically altered to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and selectivity.

The primary goals for modifying the this compound structure include:

Modulating Acidity/Basicity: The guanidine (B92328) group is strongly basic, and its pKa can be altered by the electronic effects of substituents on the phenyl ring or by direct modification of the guanidine unit itself.

Controlling Nucleophilicity/Electrophilicity: The reactivity of the acetyl group and the guanidine nitrogen atoms can be systematically adjusted. For instance, electron-withdrawing groups on the phenyl ring can enhance the electrophilicity of the carbonyl carbon.

Tuning Steric Hindrance: Altering the size of the group at the chiral center (the carbon bearing the phenyl and ethyl groups) can influence the stereoselectivity of its reactions.

Influencing Solubility and Physical Properties: Modifications to any part of the molecule can impact its solubility in various solvents, as well as its melting point, boiling point, and crystalline structure.

Computational modeling, including Density Functional Theory (DFT) calculations, often precedes synthesis to predict the impact of proposed structural changes on properties like electrostatic potential, frontier molecular orbital energies (HOMO-LUMO gap), and bond dissociation energies. This in-silico screening helps to prioritize synthetic targets.

Systematic Chemical Modification of the Phenyl Ring, Ethyl Group, and Guanidine Moiety

Phenyl Ring Modification: The phenyl group is a versatile handle for introducing electronic and steric diversity. This is typically achieved by introducing substituents at the ortho-, meta-, and para-positions.

Electronic Effects: Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and methyl (-CH3) increase electron density in the ring, which can be transmitted to the rest of the molecule. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), and halides (-F, -Cl, -Br) decrease electron density.

Steric Effects: Bulky substituents, particularly at the ortho-position, can create steric hindrance around the chiral center, potentially influencing the approach of reactants and affecting stereochemical outcomes of reactions.

Ethyl Group Modification: The ethyl group can be replaced with other alkyl or functionalized chains to probe the steric and electronic requirements of reactions involving the chiral center.

Steric Bulk: Replacing the ethyl group with smaller (methyl) or larger (isopropyl, tert-butyl) alkyl groups directly alters the steric environment.

Functionalization: Introducing functional groups into the alkyl chain (e.g., hydroxyl, ether, or halide) can introduce new reactive sites or alter the molecule's polarity and solubility.

Guanidine Moiety Modification: The guanidine group itself can be modified to modulate its basicity and nucleophilicity. nih.gov

N-Substitution: Alkylation or arylation of the guanidine nitrogens can alter their steric accessibility and electronic properties. nih.gov

Acylation and Sulfonylation: Introducing acyl or sulfonyl groups to the guanidine can significantly reduce its basicity and create new functionalities.

Correlation of Structural Changes with Reactivity and Chemical Selectivity

The data gathered from studying the library of analogues allows for the establishment of clear correlations between specific structural features and the resulting chemical properties.

Reactivity Correlations:

The electronic nature of the phenyl ring substituents has a predictable effect on the reactivity of the acetyl group. For instance, in a hypothetical hydrolysis reaction of the acetyl group, the rate would be expected to increase with the electron-withdrawing strength of the substituent on the phenyl ring. This can be quantified using Hammett plots, which correlate reaction rates with the substituent constant (σ).

Interactive Data Table: Effect of Phenyl Ring Substituents on a Hypothetical Reaction Rate

| Substituent (para-position) | Hammett Constant (σp) | Relative Reaction Rate (k/k₀) |

| -OCH₃ | -0.27 | 0.5 |

| -CH₃ | -0.17 | 0.7 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 2.5 |

| -CN | 0.66 | 15.0 |

| -NO₂ | 0.78 | 30.0 |

This is a hypothetical data table for illustrative purposes.

Selectivity Correlations:

In reactions where new stereocenters are formed, the steric bulk of the substituents on the chiral carbon and the guanidine moiety can significantly influence the diastereomeric or enantiomeric excess. For example, increasing the size of the alkyl group from ethyl to isopropyl could enhance the facial selectivity of an addition reaction to the carbonyl group.

Development of Predictive Models for Chemical Properties based on Structural Features

A key outcome of systematic SPR studies is the development of quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR) models. These mathematical models aim to predict the chemical properties or activities of new, unsynthesized analogues.

These models are built using the experimental data from the synthesized library of compounds. Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each analogue. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., partial charges, dipole moment).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to create an equation that correlates a set of descriptors with the observed property (e.g., reaction rate, pKa, selectivity).

A general form of a QSPR model can be expressed as:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Property is the chemical property being modeled.

D₁, D₂, ..., Dₙ are the molecular descriptors.

c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

For instance, a model to predict the pKa of the guanidine group in different analogues might include descriptors related to the electronic effect of the phenyl substituent (e.g., Hammett constant) and the charge distribution on the guanidine nitrogen atoms.

Interactive Data Table: Hypothetical QSPR Model for pKa Prediction

| Analogue | Phenyl Substituent | Descriptor 1 (σp) | Descriptor 2 (Calculated Charge on N) | Predicted pKa | Experimental pKa |

| 1 | -OCH₃ | -0.27 | -0.45 | 13.8 | 13.7 |

| 2 | -H | 0.00 | -0.42 | 13.5 | 13.5 |

| 3 | -NO₂ | 0.78 | -0.35 | 12.8 | 12.9 |

This is a hypothetical data table for illustrative purposes.

The predictive power of these models is validated using external test sets of compounds that were not used in the model development. Well-validated QSPR/QSAR models are invaluable tools for the rational design of new this compound analogues with desired chemical properties, accelerating the discovery process and reducing the need for extensive experimental work. nih.gov

Applications of 2 Phenyl 2 Ethyl Acetyl Guanidine in Organic Synthesis and Material Science Research

2-Phenyl-2-ethyl-acetyl-guanidine as a Building Block in Complex Molecule Synthesis

The inherent reactivity and functional groups present in this compound make it a valuable starting material for the synthesis of more elaborate chemical structures.

Precursor to Nitrogen-Containing Heterocycles

Guanidine (B92328) and its derivatives are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are core structures in many biologically active compounds and functional materials. nih.govresearchgate.nettandfonline.com The guanidine unit in this compound can participate in cyclization reactions to form various heterocyclic rings such as pyrimidines, imidazoles, and triazines. nih.govgoogle.com

For instance, the Biginelli reaction, a one-pot cyclocondensation, can be adapted to use guanidine derivatives to produce dihydropyrimidines. nih.gov While specific studies detailing the use of this compound in this reaction were not found, the general principle suggests its potential applicability. The reaction typically involves a β-ketoester, an aldehyde, and a urea (B33335) or guanidine derivative, leading to the formation of a six-membered heterocyclic ring. nih.gov The presence of the phenyl and ethyl groups on the acetyl portion of this compound would result in a highly substituted pyrimidine (B1678525) ring, offering a route to novel and potentially bioactive molecules.

| Reaction Type | Reactants | Product Class | Potential Application of Product |

| Biginelli Reaction | This compound, Aldehyde, β-Ketoester | Substituted Dihydropyrimidines | Medicinal Chemistry, Drug Discovery |

| Condensation | This compound, 1,3-Dicarbonyl Compound | Substituted Pyrimidines | Material Science, Agrochemicals |

| Cyclization | This compound, α-Haloketone | Substituted Imidazoles | Catalysis, Biologically Active Compounds |

Scaffold for Combinatorial Chemistry Libraries (Chemical Diversity)

The guanidine moiety is a significant functional group in many biologically active compounds and is a key component in the generation of combinatorial libraries for drug discovery. nih.govacs.orgresearchgate.netacs.orggoogle.com These libraries, containing a large number of structurally related compounds, are instrumental in identifying new lead compounds with desired biological activities. The structure of this compound, with its multiple points for diversification, makes it an attractive scaffold for such libraries.

The synthesis of substituted guanidines for combinatorial libraries often involves solid-phase synthesis techniques, which allow for the efficient creation of a large number of compounds. acs.org The amino groups of the guanidine core in this compound could be functionalized with a variety of building blocks, while the phenyl and ethyl groups provide a constant structural element. This approach allows for the systematic exploration of the chemical space around the core scaffold, increasing the probability of discovering compounds with specific biological targets.

Use as a Reagent or Auxiliary in Organic Transformations

Beyond its role as a building block, the guanidine functional group in this compound can also act as a reagent or auxiliary in various organic reactions. Guanidines are strong organic bases and can be used to promote a variety of base-catalyzed reactions. researchgate.net The specific substitution pattern of this compound could influence its basicity and steric environment, potentially leading to unique reactivity or selectivity in certain transformations.

Furthermore, the acetylation of guanidines has been studied, and the resulting acetylated guanidines exhibit different chemical properties compared to their parent compounds. cdnsciencepub.com The acetyl group in this compound could modulate the reactivity of the guanidine moiety, making it a useful tool in specific synthetic contexts.

Integration into Advanced Materials

The unique properties of the guanidinium (B1211019) group, the protonated form of guanidine, make it a valuable component in the design of advanced materials. researchgate.net These properties include its strong basicity, ability to form multiple hydrogen bonds, and its capacity to engage in electrostatic interactions.

Polymeric Materials and Functional Polymers

Guanidine-containing polymers have emerged as a promising class of materials with a range of applications, particularly in the biomedical field. nih.govfiu.edunih.gov These polymers can be designed to mimic the function of cell-penetrating peptides, facilitating the delivery of therapeutic agents into cells. bsb-muenchen.deacs.org The incorporation of this compound into a polymer backbone could impart specific functionalities. The phenyl and ethyl groups could influence the polymer's solubility, thermal properties, and interactions with other molecules.

The synthesis of such polymers can be achieved through various polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for the creation of well-defined polymer architectures. nih.govacs.org

| Polymer Type | Monomer | Potential Application | Key Feature |

| Guanidinium-functionalized Polymer | Vinyl-substituted this compound | Drug Delivery, Gene Transfection | Enhanced cell penetration |

| Copolymers | This compound derivative and other monomers | Biocompatible materials, responsive polymers | Tunable properties based on comonomer ratio |

Self-Assembled Systems and Supramolecular Structures

The guanidinium ion is a powerful building block in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. researchgate.netnih.gov This allows for the construction of well-defined, non-covalently linked assemblies. The guanidinium group can interact with various anions and neutral molecules to form intricate networks, rosettes, and even double-helical structures. rsc.orgrsc.org

Application in Sensing and Separation Technologies

The guanidinium group, a core component of this compound, is known for its ability to form strong, directional hydrogen bonds, particularly with anions and other electron-rich species. This characteristic is central to its potential applications in the fields of chemical sensing and separation science. The presence of a phenyl group and an ethyl substituent in this compound can further modulate its electronic properties and steric profile, offering a tunable platform for specific molecular recognition events.

Application in Sensing Technologies

The inherent properties of the guanidinium group make this compound a promising candidate for the development of chemical sensors. Guanidinium-based compounds have been successfully employed as ionophores in ion-selective electrodes and as the recognition element in chromogenic and fluorogenic sensors. nih.govacs.orgnih.govrsc.orgmdpi.combarbatti.orgnih.govacs.org The principle behind this application lies in the interaction between the positively charged guanidinium group and target analytes, which can induce a measurable optical or electrochemical signal.

In the context of this compound, the acetyl group can influence the electronic properties of the guanidinium moiety, while the phenyl and ethyl groups provide a specific steric and hydrophobic environment. This combination could lead to selective binding of certain analytes. For instance, when incorporated into a sensor, the binding of a target anion to the guanidinium group of this compound could perturb the electronic structure of the molecule, leading to a change in its absorption or fluorescence spectrum. This change can be quantified to determine the concentration of the analyte.

Table 1: Hypothetical Spectrophotometric Response of a Sensor Based on this compound

| Analyte | Wavelength (nm) | Absorbance Change | Fluorescence Quenching (%) |

| Anion A | 450 | +0.5 | 80 |

| Anion B | 450 | +0.1 | 15 |

| Cation C | 450 | No significant change | <5 |

| Neutral Molecule D | 450 | No significant change | <5 |

This table presents hypothetical data to illustrate the potential selectivity of a sensor incorporating this compound. The values are representative of typical responses observed for guanidinium-based sensors.

Application in Separation Technologies

The principles of molecular recognition that make this compound a candidate for sensing also apply to separation science. The ability of the guanidinium group to interact with specific ions or molecules can be harnessed to create selective separation media. Guanidine compounds have been utilized in ion-exchange chromatography for the separation of various compounds, including pharmaceuticals. nih.gov

Table 2: Hypothetical Separation Factors for a Chromatographic Column with a this compound-Modified Stationary Phase

| Analyte Pair | Separation Factor (α) |

| Anionic Drug / Neutral Metabolite | 3.5 |

| Structural Isomer A / Structural Isomer B | 1.8 |

| Enantiomer R / Enantiomer S | 1.2 |

This table provides hypothetical separation factors to demonstrate the potential chromatographic performance of a stationary phase functionalized with this compound. A higher separation factor indicates better separation between the two analytes.

Advanced Analytical Method Development for 2 Phenyl 2 Ethyl Acetyl Guanidine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical and chemical analysis, offering high-resolution separation of complex mixtures. For 2-Phenyl-2-ethyl-acetyl-guanidine, a compound with a polar guanidine (B92328) group and non-polar phenyl and ethyl substituents, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For this compound, a reversed-phase HPLC method would be a suitable starting point.

Column Selection: A C18 column is a common choice for initial method development due to its broad applicability. nih.gov The non-polar stationary phase will interact with the phenyl and ethyl groups of the analyte.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control the ionization of the guanidine group) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be optimal. The gradient would allow for the efficient elution of the analyte and any potential impurities with varying polarities.

Detection: A UV detector would be a primary choice, leveraging the chromophoric phenyl group of the molecule. A diode array detector (DAD) would be particularly useful to determine the optimal detection wavelength and to check for peak purity. For higher sensitivity and selectivity, a chemiluminescence-based detection method could be developed, as has been done for other guanidino compounds. nih.gov

A proposed starting point for HPLC method development is summarized in the table below.

| Parameter | Proposed Starting Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for non-polar moieties. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the guanidine group. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength. |

| Gradient | 5% B to 95% B over 20 minutes | To elute a range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm (or wavelength of maximum absorbance) | Phenyl group provides UV absorbance. |

| Injection Vol. | 10 µL | Standard injection volume. |

Further optimization would involve adjusting the mobile phase pH, gradient profile, and choice of organic modifier to achieve optimal separation and peak shape.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar and non-volatile nature of the guanidine group, direct analysis of this compound by GC is not feasible. oup.com Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analog.

Several derivatization reagents are available for guanidino compounds, such as glyoxal (B1671930) and ethyl chloroformate. nih.govresearchgate.net The derivatization reaction targets the guanidine moiety, making the resulting product amenable to GC analysis.

The development of a GC method would involve:

Optimization of Derivatization: Investigating different derivatizing agents, reaction times, temperatures, and pH to achieve a complete and reproducible reaction.

GC Conditions: A mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5), would be a good starting point. nih.govresearchgate.net A temperature gradient program would be necessary to ensure the elution of the derivatized analyte. A Flame Ionization Detector (FID) would be a suitable detector due to its general response to organic compounds. nih.govresearchgate.net

A summary of potential GC method parameters is provided below.

| Parameter | Proposed Condition | Rationale |

| Derivatization | Reaction with Ethyl Chloroformate | A known reagent for derivatizing guanidino compounds for GC analysis. nih.govresearchgate.net |

| Column | HP-5, 30 m x 0.32 mm, 0.25 µm film thickness | A versatile column suitable for a wide range of organic compounds. nih.govresearchgate.net |

| Carrier Gas | Helium or Nitrogen | Inert carrier gases commonly used in GC. |

| Temperature Prog. | Initial temp. 100°C, ramp to 280°C at 10°C/min | To ensure elution of the derivatized compound and separation from by-products. |

| Detector | Flame Ionization Detector (FID) | Provides good sensitivity for carbon-containing compounds. nih.govresearchgate.net |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org SFC can be particularly advantageous for the analysis of polar and chiral compounds. wikipedia.orgnih.gov Given the polar nature of the guanidine group, SFC presents a promising alternative to HPLC and GC. chromatographytoday.com

Method development in SFC would focus on:

Column Selection: Polar stationary phases, such as those with silica (B1680970), diol, or amino functionalities, are commonly used in SFC. nih.gov

Mobile Phase: A mixture of supercritical CO2 and a polar organic modifier, such as methanol, is typically employed. nih.gov Additives like amines or acids may be necessary to improve peak shape for basic compounds like this compound.

SFC can offer faster analysis times and reduced solvent consumption compared to HPLC, making it an attractive green analytical technique. chromatographytoday.com

Electrochemical Methods for Detection

Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive compounds. The guanidine moiety in this compound is potentially electroactive, making electrochemical detection a viable analytical approach. researchgate.net

Development of an electrochemical method could involve techniques such as:

Cyclic Voltammetry (CV): To study the redox behavior of the compound and determine its oxidation or reduction potentials. acs.org This information is crucial for developing more sensitive techniques.

Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV): These techniques can provide lower detection limits compared to CV and are well-suited for quantitative analysis. researchgate.net

The choice of electrode material (e.g., glassy carbon, platinum, or modified electrodes) and supporting electrolyte would need to be optimized to achieve the best analytical performance. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Identification in Complex Chemical Matrices

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are indispensable for the comprehensive analysis of new chemical entities.